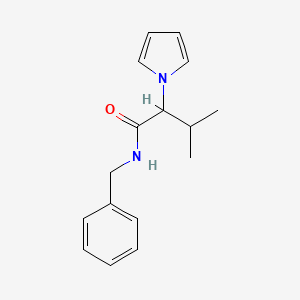

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide

Description

N-Benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide is a structurally complex amide derivative featuring a branched butanamide backbone substituted with a benzyl group at the nitrogen atom and a pyrrole ring at the second carbon. Structural characterization of such compounds typically employs spectroscopic methods (NMR, IR, MS) and X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

IUPAC Name |

N-benzyl-3-methyl-2-pyrrol-1-ylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-13(2)15(18-10-6-7-11-18)16(19)17-12-14-8-4-3-5-9-14/h3-11,13,15H,12H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSXIYQCUWWMFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=CC=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Structural Differences :

Functional Implications :

- Electronic Effects : The benzyl group is purely hydrocarbon, offering electron-donating properties, while the furylmethyl group contains an oxygen atom, introducing electron-withdrawing character and increased polarity.

- Solubility and Reactivity : The furylmethyl analog may exhibit higher solubility in polar solvents due to the oxygen atom, whereas the benzyl derivative is more lipophilic. In catalytic applications, the benzyl group’s bulkiness could hinder sterically demanding reactions compared to the smaller furylmethyl substituent .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

Functional Implications :

- However, the pyrrole’s nitrogen could serve as a monodentate ligand in alternative catalytic systems .

Pyridazine Derivatives (3-Methylpyridazine and 4-Methylpyridazine)

Structural Differences :

- Heterocycle Type : Pyridazines (6-membered, two adjacent nitrogen atoms) vs. pyrrole (5-membered, one nitrogen).

- Electronic Properties : Pyridazines are electron-deficient due to the dual nitrogen atoms, while pyrroles are electron-rich.

Physical and Chemical Behavior :

- Boiling Points : 3-Methylpyridazine has a boiling point of 214°C, suggesting higher thermal stability compared to pyrrole derivatives, which typically exhibit lower boiling points.

- Reactivity : Pyridazines may engage in nucleophilic aromatic substitution, whereas pyrroles are prone to electrophilic substitution. This distinction impacts their utility in synthesis and catalysis .

Comparative Data Table

Biological Activity

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring, which is known for its diverse biological properties. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cellular processes, potentially leading to its anticancer and antimicrobial effects .

- Receptor Modulation : The compound may also interact with various receptors, modulating their activity and influencing signaling pathways critical for cellular function .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be further developed as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 20.0 |

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest .

Study on Anticancer Effects

In a recent study published in MDPI, researchers evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound, suggesting its potential as a therapeutic agent against cancer .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against drug-resistant bacterial strains. The compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in addressing antibiotic resistance .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide in academic laboratories?

The compound can be synthesized via a modified Ugi four-component reaction using γ-aminobutyric acid, isobutyraldehyde, and benzyl isocyanide, followed by purification via silica gel column chromatography (cyclohexane/EtOAc, 1:4). This method yields ~60% under mild conditions (0–5°C, 2 h) and avoids harsh reagents . Alternative routes include coupling reactions with pyrrole derivatives, though yields may vary depending on steric and electronic effects of substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identification of amide C=O stretches (~1657 cm⁻¹) and pyrrole C-H bending (~698 cm⁻¹) .

- NMR : H and C NMR to confirm benzyl (δ 7.2–7.4 ppm), methyl (δ 1.0–1.2 ppm), and pyrrole proton environments (δ 6.0–6.5 ppm) .

- Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 275.2) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, particularly for the pyrrole ring and amide linkage. This method is essential for distinguishing between possible tautomers or conformational isomers .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for This compound derivatives?

- Dose-response profiling : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Structural analogs : Compare activity of derivatives with modified benzyl/pyrrole groups (e.g., electron-withdrawing substituents) to isolate pharmacophoric features .

- Computational docking : Use molecular dynamics to predict binding affinities against target proteins (e.g., Factor VIIa inhibitors) .

Q. How can researchers optimize the compound’s solubility for in vitro assays?

- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to balance solubility and biocompatibility.

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the amide nitrogen or benzyl position .

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for hydrophobic derivatives .

Q. What mechanistic insights explain the compound’s reactivity in copper-catalyzed cross-coupling reactions?

The pyrrole nitrogen acts as a directing group, facilitating regioselective C-H activation. Copper catalysts (e.g., CuI/ligand systems) enable coupling with arylboronic acids, forming fused heterocycles (e.g., pyrrolo[1,2-a]quinoxalines). Reaction efficiency depends on solvent polarity and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.